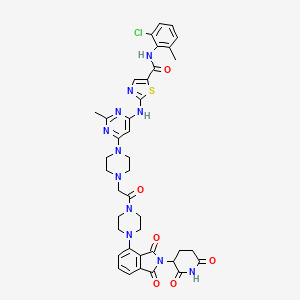

DAS-5-oCRBN

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H40ClN11O6S |

|---|---|

Molecular Weight |

826.3 g/mol |

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C39H40ClN11O6S/c1-22-5-3-7-25(40)34(22)46-36(55)28-20-41-39(58-28)44-29-19-30(43-23(2)42-29)49-13-11-47(12-14-49)21-32(53)50-17-15-48(16-18-50)26-8-4-6-24-33(26)38(57)51(37(24)56)27-9-10-31(52)45-35(27)54/h3-8,19-20,27H,9-18,21H2,1-2H3,(H,46,55)(H,45,52,54)(H,41,42,43,44) |

InChI Key |

FLJSWUPMVJVFTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)N5CCN(CC5)C6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to DAS-5-oCRBN: A Selective c-Src Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAS-5-oCRBN is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of c-Src kinase, a non-receptor tyrosine kinase frequently implicated in cancer progression. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization. By hijacking the cell's natural protein disposal machinery, this compound offers a promising therapeutic strategy for targeting c-Src-dependent malignancies.

Introduction

This compound is a heterobifunctional molecule that simultaneously binds to the c-Src kinase and the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of c-Src, marking it for degradation by the 26S proteasome. In addition to its primary target, this compound also demonstrates activity against C-terminal Src kinase (Csk), another key regulator of Src family kinases. This dual-targeting capability and its potent anti-proliferative effects in c-Src-dependent cell lines underscore its potential as a valuable research tool and therapeutic candidate.

Mechanism of Action

This compound operates through the principles of targeted protein degradation. The molecule consists of three key components: a ligand that binds to the target protein (c-Src), a ligand that recruits an E3 ubiquitin ligase (Cereblon), and a linker connecting these two moieties.

The degradation process unfolds as follows:

-

Ternary Complex Formation : this compound facilitates the proximity-induced formation of a ternary complex between c-Src and the CRL4-CRBN E3 ubiquitin ligase complex, which includes Damaged DNA Binding Protein 1 (DDB1), Cullin-4A (CUL4A), and Regulator of Cullins 1 (ROC1).

-

Ubiquitination : Within this complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the c-Src protein.

-

Proteasomal Degradation : The resulting polyubiquitinated c-Src is recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the kinase.

This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple c-Src proteins.

Signaling Pathway Diagram

Caption: this compound-mediated degradation of c-Src.

Quantitative Data

The following tables summarize the key quantitative data for this compound across various cell lines and experimental conditions.

Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax) of this compound

| Cell Line | DC50 (nM) | Dmax (%) |

| CAL148 | ~55 | >95% |

| KCL22 | ~3 | >90% |

| MDA-MB-231 | 7 | ~92% |

| SUM51 | - | - |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Table 2: Anti-proliferative Activity (GI50) of this compound

| Cell Line | GI50 (nM) |

| MDA-MB-231 | 6 |

| CAL51 | 74 |

GI50: Half-maximal growth inhibition concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Cell Culture

-

MDA-MB-231: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.[1][2][3][4][5]

-

CAL148: Cells are cultured in DMEM supplemented with 20% FBS and 2 mM L-glutamine.

-

KCL22: This suspension cell line is cultured in RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine.

-

SUM51: Culture conditions for this cell line were not detailed in the provided search results.

Western Blotting

Objective: To qualitatively and semi-quantitatively assess the levels of c-Src and other proteins of interest following treatment with this compound.

Protocol:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against c-Src (e.g., from Cell Signaling Technology or Santa Cruz Biotechnology) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantitatively measure the levels of total c-Src protein in cell lysates.

Protocol:

-

Sample Preparation: Cell lysates are prepared as described for Western blotting.

-

ELISA Procedure: A sandwich ELISA kit for total c-Src (e.g., from Millipore or Abcam) is used according to the manufacturer's instructions.

-

Standards and diluted cell lysates are added to the wells of a microplate pre-coated with a capture antibody.

-

After incubation and washing, a detection antibody is added.

-

Following another incubation and wash step, a substrate solution is added to produce a colorimetric signal.

-

-

Data Analysis: The absorbance is measured at the appropriate wavelength, and the concentration of c-Src in the samples is determined by comparison to the standard curve.

Reverse Phase Protein Array (RPPA)

Objective: To perform a high-throughput, quantitative analysis of a large number of proteins to assess the selectivity of this compound.

Protocol:

-

Lysate Preparation: Cell lysates are prepared and protein concentration is determined as previously described.

-

Serial Dilution: Lysates are serially diluted to ensure that the antibody-antigen binding is in the linear range for quantification.

-

Array Printing: The diluted lysates are arrayed onto nitrocellulose-coated slides.

-

Immunostaining: Each slide is incubated with a specific primary antibody, followed by a secondary antibody and a signal amplification system.

-

Signal Quantification: The slides are scanned, and the signal intensity for each spot is quantified.

-

Data Normalization: The data is normalized to the total protein concentration for each sample.

NanoBRET™ Target Engagement Assay

Objective: To measure the binding of this compound to c-Src and Cereblon in living cells.

Protocol:

-

Cell Transfection: HEK293 cells are transiently transfected with a vector expressing a NanoLuc® luciferase-c-Src or -Cereblon fusion protein.

-

Compound Treatment: The transfected cells are treated with a NanoBRET™ tracer and varying concentrations of this compound.

-

BRET Measurement: The Bioluminescence Resonance Energy Transfer (BRET) signal is measured. The binding of this compound competes with the tracer, leading to a decrease in the BRET signal.

-

Data Analysis: The data is used to determine the cellular binding affinity of this compound for its targets.

Experimental and Logical Workflow Diagrams

Caption: General experimental workflow for this compound characterization.

Synthesis

The synthesis of this compound involves a multi-step process that couples a dasatinib analog (the c-Src binder) to a thalidomide derivative (the Cereblon binder) via a chemical linker. A common strategy involves the functionalization of dasatinib at a suitable position, such as the piperazine moiety, to allow for the attachment of the linker. The thalidomide derivative is similarly modified to enable its conjugation to the other end of the linker. The synthesis requires careful control of reaction conditions and purification steps to obtain the final, pure PROTAC molecule.

Conclusion

This compound is a well-characterized and potent PROTAC degrader of c-Src and Csk. The data presented in this guide demonstrate its high efficacy and selectivity in relevant cellular models. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential and biological effects of this promising molecule in the field of targeted protein degradation.

References

Unraveling the Potency and Selectivity of DAS-5-oCRBN: A Technical Guide to its Function and Pathway

For Immediate Release

This technical guide provides an in-depth analysis of DAS-5-oCRBN, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the c-Src kinase. Targeted protein degradation has emerged as a transformative modality in drug discovery, and this compound represents a significant advancement in this field. This document, intended for researchers, scientists, and drug development professionals, details the mechanism of action, signaling pathway, quantitative degradation data, and key experimental protocols associated with this compound.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound operates as a heterobifunctional molecule, simultaneously binding to the target protein, c-Src kinase, and the E3 ubiquitin ligase, cereblon (CRBN).[1] This proximity induces the ubiquitination of c-Src, marking it for degradation by the proteasome.[2][3] This targeted degradation approach offers a distinct advantage over traditional kinase inhibition by eliminating the entire protein, thereby mitigating potential scaffolding functions or kinase-independent activities of the target. The degradation process is dependent on the formation of a ternary complex between c-Src, this compound, and CRBN, and is mediated by the ubiquitin-proteasome system.[1][3]

References

The Degradation of c-Src Kinase: A Technical Guide to PROTAC-Mediated Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene tyrosine-protein kinase c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Its aberrant activation is frequently implicated in the progression of various human cancers, making it a compelling target for therapeutic intervention. While traditional small-molecule inhibitors have been developed to block the catalytic activity of c-Src, they often face challenges such as acquired resistance and off-target effects. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful alternative therapeutic modality. These heterobifunctional molecules offer a distinct mechanism of action by hijacking the cell's own ubiquitin-proteasome system to induce the selective degradation of the target protein, in this case, c-Src. This guide provides an in-depth technical overview of the principles, methodologies, and data associated with the PROTAC-mediated degradation of c-Src kinase.

The PROTAC Mechanism of Action

PROTACs are engineered molecules composed of three key components: a ligand that binds to the target protein (c-Src), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the PROTAC, c-Src, and the E3 ligase brings the ubiquitin-conjugating machinery into close proximity with the target protein. This induced proximity facilitates the transfer of ubiquitin molecules to lysine residues on the surface of c-Src, marking it for recognition and subsequent degradation by the 26S proteasome. A key advantage of this approach is that the PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple c-Src proteins.

The c-Src Signaling Pathway

c-Src is a central node in numerous signaling pathways that control cell growth and survival. Its activation by upstream signals, such as receptor tyrosine kinases (RTKs) and integrins, leads to the phosphorylation of a wide array of downstream substrates. These substrates, in turn, activate key signaling cascades including the Ras-MAPK, PI3K-AKT, and STAT3 pathways, which are critical for cell proliferation, survival, and metastasis. By inducing the degradation of c-Src, PROTACs can effectively shut down these oncogenic signaling networks.

Quantitative Data on c-Src PROTACs

The efficacy of c-Src PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes key quantitative data for several reported dasatinib-based c-Src PROTACs. Dasatinib is a known inhibitor of c-Src and has been effectively utilized as the target-binding ligand in these PROTACs.

| PROTAC Name | c-Src Ligand | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Citation |

| DAS-5-mCRBN | Dasatinib | Thalidomide | 5-atom alkyl chain, meta-position on thalidomide | CAL-148 | 5 | >86 | [1][2] |

| DAS-7-mCRBN | Dasatinib | Thalidomide | 7-atom alkyl chain, meta-position on thalidomide | CAL-148 | 0.8 | >86 | [1][2] |

| DAS-5-oCRBN | Dasatinib | Thalidomide | 5-atom alkyl chain, ortho-position on thalidomide | CAL-148 | 3 | >78 | [3] |

| DAS-7-oCRBN | Dasatinib | Thalidomide | 7-atom alkyl chain, ortho-position on thalidomide | CAL-148 | 1 | >86 | |

| 12a | Aminopyrazolo[3,4-d]pyrimidine | Pomalidomide | PEG-based | MCF7 | ~1-5 µM | N/A | |

| 12b | Aminopyrazolo[3,4-d]pyrimidine | Pomalidomide | PEG-based | A549 | ~1-5 µM | N/A |

N/A: Not explicitly reported in the cited source.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize c-Src PROTACs.

Experimental Workflow: PROTAC Evaluation

References

The Discovery of DAS-5-oCRBN: A Technical Guide to a Potent c-Src Degrader

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and characterization of DAS-5-oCRBN, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the proto-oncogene tyrosine-protein kinase c-Src. Overexpression and activation of c-Src are implicated in the progression of numerous cancers, making it a critical target for therapeutic intervention. This compound represents a significant advancement in targeting c-Src by shifting the paradigm from simple inhibition to targeted degradation, which can overcome some limitations of traditional kinase inhibitors.

Core Concept: PROTAC-Mediated Degradation

This compound is a heterobifunctional molecule, the core of PROTAC technology. It comprises a ligand that binds to the target protein, c-Src (derived from the kinase inhibitor dasatinib), and another ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN), connected by a chemical linker. This tripartite complex formation facilitates the ubiquitination of c-Src, marking it for degradation by the proteasome.

Caption: Mechanism of this compound-mediated c-Src degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related compounds from the foundational study by Mao et al.

Table 1: Degradation of c-Src and c-Abl by Dasatinib-Based PROTACs

| Compound | % c-Src Degraded (100 nM, 18h, CAL148 cells) |

| DAS-4-oCRBN | 80% |

| This compound | 78% |

| DAS-4-mCRBN | 75% |

| DAS-5-mCRBN | 70% |

Table 2: Degradation Potency and Efficacy of c-Src PROTACs

| Compound | Cell Line | DC50 (nM) | Dmax (%) |

| This compound | CAL148 | 3 | >90% |

| KCL22 | 10 | >90% | |

| MDA-MB-231 | 3 | >90% | |

| SUM51 | 12 | >90% | |

| DAS-CHO-5-oCRBN | CAL148 | 55 | 80% |

| KCL22 | 60 | 80% | |

| MDA-MB-231 | 40 | 80% | |

| SUM51 | 65 | 80% |

Table 3: Anti-proliferative Activity of c-Src PROTACs in 3D Cell Culture

| Compound | Cell Line | GI50 (nM) |

| This compound | MDA-MB-231 | 6 |

| CAL51 | 74 | |

| Dasatinib | MDA-MB-231 | 4 |

| CAL51 | 110 | |

| DAS-CHO-5-oCRBN | MDA-MB-231 | 62 |

| CAL51 | >1000 | |

| This compound-NMe (inactive control) | MDA-MB-231 | >1000 |

| CAL51 | >1000 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

c-Src Degradation Assay (ELISA-based)

This protocol quantifies the amount of c-Src protein in cell lysates following treatment with a degrader.

Caption: Workflow for quantifying c-Src degradation via ELISA.

Procedure:

-

Cell Seeding: Cells (e.g., CAL148) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or control compounds for 18 hours.

-

Cell Lysis: The culture medium is removed, and cells are lysed with a suitable lysis buffer.

-

ELISA: The cell lysates are transferred to a 96-well plate pre-coated with a c-Src capture antibody. After incubation and washing, a detection antibody is added, followed by a substrate solution.

-

Data Acquisition: The absorbance is read at 450 nm using a plate reader.

-

Data Analysis: The percentage of remaining c-Src is calculated relative to vehicle-treated control cells. DC50 values are determined from dose-response curves.

Western Blotting for c-Src Degradation

This protocol provides a qualitative and semi-quantitative assessment of c-Src protein levels.

Procedure:

-

Cell Culture and Treatment: Cells are cultured in larger format plates (e.g., 6-well) and treated with this compound as described for the ELISA.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against c-Src, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

3D Cell Culture Proliferation Assay (CellTiter-Glo® 3D)

This assay measures the viability of cells grown in a 3D spheroid model, which more closely mimics an in vivo tumor environment.

Procedure:

-

Spheroid Formation: Cells are seeded in ultra-low attachment 96-well plates to promote spheroid formation over several days.

-

Compound Treatment: Spheroids are treated with a dilution series of this compound or control compounds.

-

Viability Assay: After the treatment period (e.g., 72 hours), CellTiter-Glo® 3D Reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

-

Data Acquisition: Luminescence is measured using a plate reader.

-

Data Analysis: The growth inhibition (GI50) values are calculated from the dose-response curves.

c-Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in multiple oncogenic signaling pathways. Its activation, often triggered by receptor tyrosine kinases (RTKs) like EGFR and PDGFR, leads to the phosphorylation of numerous downstream substrates. These signaling cascades regulate critical cellular processes such as proliferation, survival, migration, and invasion.[1]

Caption: Key downstream signaling pathways activated by c-Src.

Conclusion

This compound is a highly potent and selective degrader of c-Src, demonstrating significant anti-proliferative effects in c-Src-dependent cancer cell lines. Its discovery and characterization underscore the potential of PROTAC technology to offer a superior therapeutic strategy compared to traditional enzyme inhibition for challenging targets like c-Src. The detailed data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and cancer drug discovery.

References

An In-depth Technical Guide to DAS-5-oCRBN E3 Ligase Recruitment

This guide provides a comprehensive technical overview of DAS-5-oCRBN, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of c-Src kinase. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the underlying mechanisms and workflows.

Introduction to this compound

Targeted protein degradation has emerged as a powerful pharmacological strategy that utilizes small molecules to eliminate specific proteins rather than merely inhibiting them[1]. One of the most prominent approaches is the use of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome[1].

This compound is a PROTAC that leverages the potent pan-tyrosine kinase inhibitor, dasatinib, as the warhead for binding to the c-Src kinase[2]. The dasatinib moiety is connected via a linker to a derivative of thalidomide, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase[2]. By simultaneously binding c-Src and CRBN, this compound facilitates the formation of a ternary complex, inducing the selective degradation of c-Src[2]. This molecule acts as both a cellular inhibitor and a potent degrader of c-Src and its known off-target, Csk.

Mechanism of Action

The primary mechanism of this compound involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The process can be broken down into several key steps:

-

Ternary Complex Formation: this compound, being bifunctional, binds to both the c-Src kinase and the CRBN substrate receptor of the CRL4CRBN E3 ligase complex within the cell. This brings the target protein and the E3 ligase into close proximity, forming a transient c-Src::this compound::CRBN ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase machinery catalyzes the transfer of ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the c-Src protein.

-

Proteasomal Degradation: The poly-ubiquitinated c-Src is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled.

-

Catalytic Cycle: this compound is released after inducing ubiquitination and can proceed to bind another c-Src and CRBN, acting catalytically to induce the degradation of multiple target protein molecules.

This degradation is confirmed to be dependent on the proteasome and ubiquitination pathways.

Quantitative Data Summary

The efficacy of this compound has been quantified across several metrics, including degradation potency, selectivity, and anti-proliferative activity.

This table summarizes the half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ) of c-Src induced by this compound in various cancer cell lines. Lower DC₅₀ values indicate higher potency. Across the four cell lines, this compound has an average DC₅₀ of 7 nM and an average Dₘₐₓ of 92%.

| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| CAL148 | 12 | ~95 |

| KCL22 | 3 | ~95 |

| MDA-MB-231 | 3 | ~90 |

| SUM149 | 10 | ~90 |

Data sourced from Mao et al., 2020.

This compound was developed from the pan-kinase inhibitor dasatinib, which also potently inhibits Bcr-Abl. This table shows the degradation selectivity of this compound for c-Src over Bcr-Abl in a cell line expressing both kinases.

| Target | Cell Line | DC₅₀ (nM) |

| c-Src | KCL22 | 3 |

| Bcr-Abl | KCL22 | > 1000 (No degradation observed) |

Data sourced from Mao et al., 2020.

The functional consequence of c-Src degradation was assessed by measuring the half-maximal growth inhibition (GI₅₀) in 3D cell cultures. The activity was compared between a cell line sensitive to c-Src degradation (MDA-MB-231) and one that is not (CAL51).

| Cell Line | GI₅₀ (nM) |

| MDA-MB-231 | 6 |

| CAL51 | 74 |

Data sourced from Mao et al., 2020.

Experimental Protocols and Workflows

The characterization of a PROTAC like this compound involves a series of biochemical and cellular assays to determine its binding, degradation, selectivity, and functional effects.

Western blotting is used to visually confirm the degradation of a target protein.

-

Cell Culture and Treatment: Plate cells (e.g., CAL148, KCL22) at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

-

Sample Preparation: Mix the cell lysate with SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-c-Src) and a loading control (e.g., anti-Actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

NanoBRET™ assays are used to measure the engagement of the PROTAC with its targets (c-Src or CRBN) in live cells.

-

Cell Transfection: Co-transfect HEK293 cells with a plasmid expressing the target protein fused to NanoLuc® luciferase (e.g., NanoLuc-CRBN).

-

Cell Plating: Seed the transfected cells into a 96-well or 384-well assay plate and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound. An inactive control, such as this compound-NMe (which cannot bind CRBN), should be included. Add the compounds to the cells.

-

Tracer Addition: Add the fluorescent NanoBRET™ tracer to the wells. This tracer competes with the unlabeled compound for binding to the NanoLuc®-fused target.

-

Incubation: Incubate the plate for approximately 2 hours at 37°C in a CO₂ incubator.

-

Signal Detection: Add the Nano-Glo® substrate to the wells. Measure the donor emission (460nm) and acceptor emission (610nm) using a plate reader equipped for BRET measurements. The BRET ratio is calculated, and dose-response curves are generated to determine the EC₅₀ value.

This method provides an unbiased, global view of the proteins degraded upon treatment with this compound.

-

Sample Preparation: Treat cells (e.g., CAL148) with this compound (100 nM) or DMSO for 18 hours in biological triplicate. Harvest and lyse the cells.

-

Protein Digestion: Quantify the protein content, then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

-

Isobaric Labeling (Optional, for multiplexing): Label the peptide samples from different conditions with isobaric tags (e.g., TMT) for relative quantification.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

-

Data Analysis: Process the raw MS data using a specialized software suite. Identify peptides and proteins by searching the data against a protein database. Quantify the relative abundance of each protein between the this compound-treated and control samples.

-

Visualization: Plot the results as a volcano plot (log₂ fold change vs. -log₁₀ p-value) to identify proteins that are significantly and substantially downregulated.

Structural Logic of this compound

The design of this compound follows the classic PROTAC architecture, comprising three essential components that are logically and structurally linked to achieve its function.

References

The Critical Role of Cereblon in the Activity of DAS-5-oCRBN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of cereblon (CRBN), a primary E3 ubiquitin ligase substrate receptor, in the activity of DAS-5-oCRBN, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the c-Src kinase. This compound exemplifies the power of targeted protein degradation by hijacking the ubiquitin-proteasome system to eliminate c-Src, a protein implicated in various cancers. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying biological and experimental frameworks.

Introduction to Cereblon and Targeted Protein Degradation

Cereblon is a crucial component of the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex, where it functions as a substrate receptor.[1] The discovery that immunomodulatory drugs (IMiDs) like thalidomide and its analogs bind to cereblon, thereby modulating its substrate specificity, paved the way for the development of novel therapeutic strategies.[2] One such strategy is the use of PROTACs, heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them.[3] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI by the 26S proteasome.

This compound: A Cereblon-Dependent c-Src Degrader

This compound is a PROTAC that utilizes the cereblon E3 ligase to selectively target the c-Src kinase for degradation.[3][4] It is composed of a dasatinib analog, which binds to the ATP-binding site of c-Src, and a thalidomide-based ligand that recruits cereblon. The formation of a stable ternary complex between c-Src, this compound, and cereblon is the critical initiating event for the subsequent ubiquitination and proteasomal degradation of c-Src.

Quantitative Data Summary

The efficacy of this compound has been quantitatively assessed across various cell lines. The following tables summarize the key parameters, including the half-maximal degradation concentration (DC50), maximum degradation (Dmax), cellular binding affinity (EC50), and half-maximal growth inhibition (GI50).

Table 1: Degradation Efficiency of this compound against c-Src

| Cell Line | DC50 (nM) | Dmax (%) |

| CAL148 | 3 | >90 |

| KCL22 | 10 | >90 |

| MDA-MB-231 | 5 | >90 |

| SUM51 | 10 | >90 |

Table 2: Cellular Binding Affinity of this compound

| Target | Assay | EC50 (nM) |

| c-Src | NanoBRET | 180 |

| Cereblon | NanoBRET | 230 |

Table 3: Anti-proliferative Activity of this compound

| Cell Line | GI50 (nM) |

| MDA-MB-231 | 6 |

| CAL51 | 74 |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound involves the cereblon-mediated ubiquitination and subsequent proteasomal degradation of c-Src. This process is dependent on the formation of a ternary complex. The degradation of c-Src disrupts its downstream signaling pathways, which are involved in cell proliferation, survival, and migration.

Caption: this compound forms a ternary complex with c-Src and Cereblon.

Caption: Degradation of c-Src inhibits multiple downstream pro-survival pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to characterize the activity of this compound.

Western Blotting for c-Src Degradation

This protocol is used to determine the extent of c-Src degradation in cells treated with this compound.

Caption: Workflow for assessing protein degradation by Western Blot.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 18 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against c-Src and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software to determine the percentage of c-Src degradation relative to the loading control and vehicle-treated samples.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay confirms the formation of the c-Src:this compound:CRBN ternary complex.

Methodology:

-

Cell Treatment and Lysis: Treat cells expressing tagged versions of c-Src and/or CRBN with this compound and a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex. Lyse cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against one component of the putative complex (e.g., anti-FLAG for FLAG-tagged CRBN) coupled to magnetic beads.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins.

-

Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the other components of the complex (e.g., anti-c-Src) to confirm their co-precipitation.

In-Cell Target Engagement using NanoBRET™ Assay

This assay measures the binding of this compound to c-Src and cereblon in living cells.

Caption: Principle of the competitive NanoBRET target engagement assay.

Methodology:

-

Cell Transfection: Co-transfect cells with plasmids encoding the target protein (c-Src or CRBN) fused to NanoLuc® luciferase and a HaloTag® fusion protein.

-

Cell Plating and Labeling: Plate the transfected cells and label with the HaloTag® NanoBRET™ 618 Ligand.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Substrate Addition and Signal Detection: Add the NanoGlo® substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.

-

Data Analysis: Calculate the NanoBRET™ ratio and plot against the compound concentration to determine the EC50 value.

Ubiquitination Assay

This assay directly demonstrates the ubiquitination of c-Src induced by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound and MG132.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate c-Src.

-

Western Blot Analysis: Perform a Western blot on the immunoprecipitated samples and probe with an antibody against ubiquitin to detect polyubiquitinated c-Src.

Conclusion

Cereblon plays an indispensable role in the activity of this compound, acting as the crucial link that brings the c-Src target to the cellular degradation machinery. The potent and selective degradation of c-Src by this compound, as evidenced by the quantitative data, highlights the therapeutic potential of the PROTAC technology. The experimental protocols provided in this guide offer a robust framework for the evaluation and characterization of cereblon-recruiting PROTACs, aiding in the continued development of this promising class of therapeutics.

References

A Technical Guide to the Structural Basis of DAS-5-oCRBN Target Selectivity

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the principles governing the target selectivity of DAS-5-oCRBN, a potent Proteolysis-Targeting Chimera (PROTAC). Contrary to what its name might imply, this compound's selectivity is not for a specific ortholog of the Cereblon (CRBN) E3 ligase. Instead, its defining feature is the selective and efficient degradation of the c-Src kinase over other structurally similar kinases, such as Bcr-Abl. This document outlines the mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visualizations to illustrate the structural hypotheses for this selectivity.

This compound: A PROTAC for Selective c-Src Degradation

This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system. It is composed of three key components:

-

A warhead based on the kinase inhibitor dasatinib, which binds to the ATP pocket of c-Src kinase.

-

An E3 ligase-recruiting moiety derived from thalidomide, which binds to the CRBN E3 ubiquitin ligase. The "oCRBN" in the molecule's name refers to this CRBN-binding component.

-

A linker that connects the warhead and the E3 ligase recruiter, spacing them at a specific distance and orientation.

The molecule functions by forming a ternary complex between the target protein (c-Src) and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of c-Src.[1][2]

Mechanism of Action: PROTAC-Mediated Degradation

The primary function of this compound is to induce the degradation of its target protein. This process is dependent on the formation of a stable ternary complex and requires the engagement of both the kinase and the E3 ligase.[1] The degradation is mediated by ubiquitination and can be blocked by proteasome inhibitors like bortezomib or by ligands that compete for binding to CRBN, such as pomalidomide.[1]

Quantitative Data: Potency and Selectivity

The efficacy and selectivity of this compound have been quantified across various cell lines. The key metrics are DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). This compound is a potent degrader of c-Src, with an average DC50 of 7 nM and Dmax of 92% across four cell lines.[1] Crucially, it shows remarkable selectivity for c-Src over the closely related Bcr-Abl kinase.

| Compound | Target | Cell Line | DC50 (nM) | % Degradation (at 100 nM, 18h) | Dmax (%) |

| This compound | c-Src | CAL-148 | 3 | 78% | - |

| This compound | Bcr-Abl | KCL-22 | >1000 | 4% | - |

| This compound | c-Src | Average (4 lines) | 7 | - | 92% |

Data compiled from multiple sources.

Structural Basis of Target Selectivity

While a definitive crystal structure of the ternary complex is not publicly available, studies indicate that the geometry and trajectory of the CRBN ligand are critical determinants of target selectivity. This compound utilizes a 5-amino thalidomide to engage CRBN. This specific linkage, combined with the linker length and attachment point on the dasatinib core, creates a ternary complex geometry that is highly favorable for the ubiquitination of c-Src but is sterically or conformationally incompatible for the efficient ubiquitination of Bcr-Abl.

This geometric constraint is the structural basis for selectivity. For Bcr-Abl, the resulting ternary complex is likely unstable or positions the lysine residues on the protein surface unfavorably for ubiquitin transfer from the E3 ligase, thus preventing its degradation.

Experimental Protocols

The characterization of this compound relies on several key biochemical and cellular assays.

This immunoassay is used to quantify the amount of a specific protein in a sample.

-

Objective: To determine the DC50 of a PROTAC by measuring the remaining target protein levels after treatment.

-

Methodology:

-

Cell Treatment: Cells (e.g., CAL-148 or KCL-22) are seeded in multi-well plates and treated with a serial dilution of the PROTAC (e.g., this compound) for a specified time, typically 18 hours.

-

Lysis: Cells are washed and lysed to release cellular proteins.

-

Capture: The lysate is added to plates pre-coated with a capture antibody specific to the target protein (e.g., total c-Src or Bcr-Abl).

-

Detection: A second, detection antibody (often conjugated to an enzyme like HRP) that binds to a different epitope on the target protein is added.

-

Quantification: A substrate is added that reacts with the enzyme to produce a colorimetric or chemiluminescent signal, which is proportional to the amount of protein. The signal is read using a plate reader.

-

Analysis: Protein levels are normalized to a vehicle control (e.g., DMSO), and the data is fitted to a dose-response curve to calculate the DC50 value.

-

This technique is used to detect and semi-quantify specific proteins from a complex mixture.

-

Objective: To confirm protein degradation and determine the Dmax.

-

Methodology:

-

Sample Preparation: Cells are treated with the PROTAC and lysed as described for ELISA. Protein concentration is determined using an assay like the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by a wash and incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: A chemiluminescent substrate is applied, and the light emitted from the bands is captured by an imaging system. Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

This bioluminescence resonance energy transfer (BRET) assay measures compound binding to a target protein within intact cells.

-

Objective: To confirm cellular binding of the PROTAC to its intended targets (e.g., c-Src and CRBN) in a live-cell context.

-

Methodology:

-

Cell Engineering: Cells are engineered to express the target protein (e.g., CRBN) as a fusion with NanoLuc® luciferase.

-

Tracer Addition: A fluorescent tracer that binds to the target protein is added to the cells. This brings the fluorophore into close proximity to the NanoLuc® enzyme, generating a BRET signal.

-

Competitive Displacement: The PROTAC is added to the cells. If it binds to the target protein, it will compete with and displace the tracer, causing a dose-dependent decrease in the BRET signal.

-

Analysis: The resulting data allows for the calculation of an IC50 value, which reflects the compound's binding affinity for the target inside living cells. This assay can distinguish between biochemical affinity and actual target engagement in the complex cellular milieu.

-

References

In-Depth Technical Guide: Antiproliferative Activity of DAS-5-oCRBN

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative activity of DAS-5-oCRBN, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade c-Src kinase. This document details the core mechanism, quantitative cellular activity, and the experimental protocols utilized to determine its efficacy.

Core Concept: PROTAC-Mediated Degradation of c-Src

This compound operates through the PROTAC mechanism. It is a heterobifunctional molecule comprising a ligand that binds to the target protein, c-Src, and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of c-Src, marking it for degradation by the proteasome. This targeted protein degradation offers a powerful alternative to traditional kinase inhibition.

Caption: Mechanism of this compound-mediated c-Src degradation.

Quantitative Antiproliferative and Degradation Activity

The efficacy of this compound has been quantified in various c-Src-dependent cancer cell lines. The key metrics are the half-maximal growth inhibition (GI50) and the half-maximal degradation concentration (DC50).

Table 1: Antiproliferative Activity (GI50) of c-Src PROTACs and Controls in 3D Cell Culture

| Compound | MDA-MB-231 (GI50, nM) | CAL51 (GI50, nM) |

| This compound | 6 | 74 |

| DAS-CHO-5-oCRBN | 62 | - |

| Dasatinib | - | - |

| This compound-NMe (Inactive) | - | - |

| DAS-CHO-5-oCRBN-NMe (Inactive) | - | - |

Data sourced from a 2023 ChemRxiv preprint by Mao W, et al.[1]

Table 2: Degradation Potency (DC50) of c-Src PROTACs

| Compound | Cell Line | Target | DC50 (nM) |

| This compound | KCL22 | c-Src | - |

| This compound | KCL22 | Bcr-Abl | - |

| DAS-CHO-5-oCRBN | CAL148 | c-Src | 55 |

Data from Probechem and a 2023 ChemRxiv preprint by Mao W, et al.[1][2]

Experimental Protocols

The following protocols are based on methodologies described for PROTACs and 3D cell culture antiproliferation assays.

3D Spheroid Antiproliferative Assay

This assay determines the effect of this compound on cell growth in a three-dimensional model that better mimics a tumor microenvironment.

Caption: Workflow for 3D spheroid antiproliferative assay.

Methodology:

-

Cell Seeding: c-Src-dependent cell lines such as MDA-MB-231 or CAL51 are cultured to 70-80% confluency, harvested, and seeded into ultra-low attachment 96-well plates.

-

Spheroid Formation: Plates are centrifuged at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation and incubated for 3-4 days to allow for spheroid formation.

-

Compound Treatment: A serial dilution of this compound and control compounds is prepared. The diluted compounds are added to the wells containing spheroids and incubated for a period of 72 hours.

-

Viability Assessment: Cell viability is measured using a luminescent-based assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and the GI50 values are calculated using non-linear regression analysis.

Western Blot for c-Src Degradation

This protocol is used to visually confirm and quantify the degradation of the target protein, c-Src, following treatment with this compound.

Methodology:

-

Cell Lysis: Cells (e.g., CAL148, KCL22) are treated with varying concentrations of this compound for a specified time (e.g., 18-24 hours). After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and subsequently transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for c-Src. A loading control antibody (e.g., β-actin, GAPDH) is used to ensure equal protein loading across lanes.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed on the western blot bands to quantify the relative abundance of c-Src protein, which is then used to calculate DC50 values.

Selectivity Profile

This compound has demonstrated selectivity for c-Src degradation. For instance, in KCL22 cells, it was shown to be a selective degrader of c-Src over Bcr-Abl.[1] Further proteomic studies have confirmed a high degree of selectivity for c-Src.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The specific geometry of the PROTAC, influenced by the linkage to the 5-position of the thalidomide-based CRBN ligand, is a key determinant of this selectivity.

References

The Critical Role of c-Src in Cancer: A Technical Guide to c-Src Dependent Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene tyrosine-protein kinase c-Src is a pivotal regulator of various cellular processes, including proliferation, survival, migration, and invasion. Its aberrant activation is a hallmark of numerous human cancers, rendering it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of cancer cell lines dependent on c-Src signaling, offering a valuable resource for researchers and drug development professionals. We present quantitative data on the sensitivity of these cell lines to c-Src inhibitors, detailed experimental protocols for assessing c-Src dependence, and a comprehensive analysis of the downstream signaling pathways that drive the malignant phenotype.

c-Src Dependent Cancer Cell Lines: A Quantitative Overview

A multitude of cancer cell lines across various tumor types exhibit a dependency on c-Src for their growth and survival. This dependence is often quantified by the half-maximal inhibitory concentration (IC50) of small molecule c-Src inhibitors. The tables below summarize the IC50 values for several commonly used c-Src inhibitors in a panel of cancer cell lines.

Table 1: IC50 Values of Dasatinib in Colon Cancer Cell Lines [1][2]

| Cell Line | Origin | IC50 (µmol/L) |

| WiDr | Colon Carcinoma | 0.03 |

| HT29 | Colon Carcinoma | 0.05 |

| HCT116 | Colon Carcinoma | 1.5 |

| SW480 | Colon Carcinoma | 2.8 |

| LoVo | Colon Carcinoma | 3.2 |

| DLD-1 | Colon Carcinoma | 4.7 |

| COLO 205 | Colon Carcinoma | 5.6 |

| SW620 | Colon Carcinoma | 16.41 |

Table 2: IC50 Values of Saracatinib (AZD0530) in Various Cancer Cell Lines [3][4][5]

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | 0.22 |

| A549 | Non-Small Cell Lung Cancer | 0.14 (migration inhibition) |

| PC-3 | Prostate Cancer | ~0.5 |

| DU145 | Prostate Cancer | ~0.6 |

| HT29 | Colon Cancer | ~0.7 |

Table 3: IC50 Values of Bosutinib in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (nM) |

| MDA-MB-231 | Triple-Negative | <100 |

| HCC1143 | Triple-Negative | <100 |

| HCC1937 | Triple-Negative | <100 |

| SUM159PT | Triple-Negative | <100 |

Table 4: IC50 Values of PP2 in Breast and Colon Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | ~10 |

| T47D | Breast Cancer | >10 |

| MCF-7 | Breast Cancer | >10 |

| HT29 | Colon Cancer | ~20 (for 40-50% growth inhibition) |

Core Signaling Pathways Downstream of c-Src

Activated c-Src orchestrates a complex network of downstream signaling pathways that are fundamental to cancer progression. Understanding these pathways is crucial for identifying potential therapeutic targets and predictive biomarkers. The major signaling cascades initiated by c-Src include the PI3K-AKT, Ras-MAPK, JAK-STAT3, and FAK/Paxillin pathways.

Caption: Key downstream signaling pathways activated by c-Src in cancer cells.

Experimental Protocols for Assessing c-Src Dependence

Determining the reliance of cancer cells on c-Src signaling is fundamental for both basic research and drug development. The following section provides detailed protocols for key experiments used to evaluate c-Src dependence.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the c-Src inhibitor for 48-72 hours. Include a vehicle-only control.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis of c-Src Phosphorylation

Western blotting is used to detect the phosphorylation status of c-Src at tyrosine 416 (p-Src Tyr416), which is indicative of its activation state.

Protocol:

-

Cell Lysis: Treat cells with the c-Src inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Src (Tyr416) and total c-Src overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Workflow for Western blot analysis of c-Src phosphorylation.

Cell Migration Assay (Scratch Assay)

The scratch assay is a simple method to study cell migration in vitro.

Protocol:

-

Create a Monolayer: Grow cells to confluence in a 6-well plate.

-

Create a "Scratch": Use a sterile 200 µL pipette tip to create a straight scratch in the cell monolayer.

-

Wash and Treat: Gently wash the wells with PBS to remove detached cells and then add fresh medium containing the c-Src inhibitor or vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Evaluation of the efficacy of dasatinib, a Src/Abl inhibitor, in colorectal cancer cell lines and explant mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Ubiquitination and Proteasomal Degradation of c-Src

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms governing the ubiquitination and subsequent proteasomal degradation of the non-receptor tyrosine kinase, c-Src. Understanding this critical regulatory process is paramount for research into cancer biology, cell signaling, and the development of targeted therapeutics. This document details the core pathways, presents key quantitative data, outlines experimental protocols, and provides visual diagrams of the processes involved.

Core Mechanisms of c-Src Degradation

The stability and cellular concentration of c-Src are tightly controlled to prevent aberrant signaling. A primary mechanism for its downregulation is through ubiquitin-mediated proteasomal degradation. This process involves the covalent attachment of ubiquitin, a small regulatory protein, to c-Src, which flags it for destruction by the 26S proteasome. This process is primarily managed by two distinct E3 ubiquitin ligase pathways.

The CSK-Cbl Regulatory Axis

The canonical pathway for c-Src degradation is initiated by the C-terminal Src Kinase (CSK). CSK phosphorylates a conserved tyrosine residue at the C-terminus of c-Src (Tyr-527 in avian Src, Tyr-530 in human Src). This phosphorylation event induces an intramolecular conformational change, resulting in a "closed" and inactive state. This inactive conformation is preferentially recognized by the E3 ubiquitin ligase Cbl (Casitas B-lineage lymphoma).

Cbl, in conjunction with an E1 ubiquitin-activating enzyme and an E2 ubiquitin-conjugating enzyme, mediates the attachment of ubiquitin chains to c-Src, targeting it for proteasomal degradation. This process ensures that inactive c-Src is efficiently cleared from the cell, maintaining low basal kinase activity. The deubiquitinating enzyme USP2a can counteract this process by removing ubiquitin from c-Src, thereby stabilizing the protein.

The Chaperone-Mediated CHIP Pathway

An alternative pathway for c-Src degradation involves the C-terminus of Hsc70-interacting protein (CHIP), which functions as a co-chaperone E3 ubiquitin ligase. This pathway is often associated with the quality control of c-Src, particularly when the kinase is misfolded or in a prolonged activated state.

Molecular chaperones, such as Hsp90 and Hsc70, bind to c-Src to maintain its proper conformation and activity. However, if c-Src remains associated with these chaperones for an extended period, CHIP can bind to the chaperone-c-Src complex. CHIP then ubiquitinates c-Src, leading to its degradation. This mechanism is particularly relevant in the context of cancer therapies targeting Hsp90, as Hsp90 inhibitors can lead to the CHIP-mediated degradation of client proteins, including activated c-Src.

DAS-5-oCRBN: A Technical Guide to a Potent and Selective Chemical Probe for c-Src Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DAS-5-oCRBN, a potent and selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the non-receptor tyrosine kinase c-Src. This compound serves as a valuable chemical probe for studying the biological consequences of c-Src loss, distinguishing the effects of protein degradation from traditional kinase inhibition. This document outlines its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and the broader context of the c-Src signaling pathway.

Introduction to this compound

This compound is a heterobifunctional molecule that induces the degradation of c-Src by hijacking the ubiquitin-proteasome system. It is composed of three key components: a ligand that binds to the c-Src kinase, a linker moiety, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By bringing c-Src into proximity with the E3 ligase, this compound facilitates the ubiquitination of c-Src, marking it for degradation by the proteasome.[2][3] This targeted degradation approach offers a powerful method to study the roles of c-Src in various cellular processes and its involvement in diseases such as cancer.[4]

The development of this compound was motivated by the need for chemical tools that can differentiate between the outcomes of kinase inhibition and protein scaffolding functions. Unlike traditional small molecule inhibitors that only block the catalytic activity of a kinase, PROTACs like this compound lead to the complete removal of the target protein, enabling the investigation of both its catalytic and non-catalytic roles.

Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex between c-Src, this compound, and the CRBN E3 ligase. This induced proximity leads to the transfer of ubiquitin from the E3 ligase complex to c-Src. Poly-ubiquitination of c-Src serves as a recognition signal for the 26S proteasome, which then proteolytically degrades the kinase. The degradation of c-Src by this compound has been shown to be dependent on both ligase and kinase engagement and is mediated by the ubiquitin-proteasome system.

Figure 1. Mechanism of this compound-mediated c-Src degradation.

Quantitative Data

This compound has been characterized by its potent and selective degradation of c-Src across various cell lines. The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₉H₄₀ClN₁₁O₆S | |

| Molecular Weight | 826.32 g/mol | |

| Appearance | Solid | |

| Storage (Powder) | -20°C for 3 years | |

| Storage (in DMSO) | -80°C for 6 months | |

| Solubility (in DMSO) | ≥ 100 mg/mL |

Table 2: Cellular Degradation and Activity of this compound

| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | GI₅₀ (nM) | Reference |

| CAL148 | 3 | 95 | > 1000 | |

| KCL22 | 10 | 95 | 250 | |

| MDA-MB-231 | 8 | 88 | 100 | |

| SUM149 | 7 | 90 | 400 |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. GI₅₀: Half-maximal growth inhibition.

Table 3: Selectivity Profile of this compound

| Target | DC₅₀ in KCL22 cells (nM) | Notes | Reference |

| c-Src | 10 | Potent degradation | |

| Bcr-Abl | No degradation observed | Highly selective over Bcr-Abl | |

| Csk | Significant degradation | Csk is a known off-target of the dasatinib warhead |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound can be found in the supplementary information of the primary literature by Mao et al. The general strategy involves the coupling of a dasatinib derivative (the c-Src binding moiety) to a 5-amino thalidomide derivative (the CRBN ligand) via a linker.

Figure 2. General synthetic workflow for this compound.

Cell Culture and Treatment

-

Cell Lines: CAL148, KCL22, MDA-MB-231, and SUM149 cells are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 10 mM) and stored at -80°C. Working solutions are prepared by diluting the stock in cell culture medium to the desired final concentrations.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Treatment duration is typically 18 hours for degradation studies.

Quantification of Protein Degradation by ELISA

This protocol is adapted from the methods described by Mao et al. for quantifying total c-Src protein levels.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

-

ELISA:

-

Coat a 96-well plate with a capture antibody specific for total c-Src overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1-2 hours at room temperature.

-

Add normalized cell lysates to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a detection antibody for c-Src.

-

Wash again and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After a final wash, add a TMB substrate and stop the reaction with sulfuric acid.

-

Measure the absorbance at 450 nm using a plate reader.

-

-

Data Analysis: Normalize the absorbance readings to the vehicle-treated control to determine the percentage of remaining c-Src. Plot the percentage of remaining protein against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the DC₅₀.

Cellular Target Engagement using NanoBRET™ Assay

This protocol is based on the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay.

-

Cell Transfection: Transiently transfect HEK293 cells with a vector encoding a NanoLuc-c-Src fusion protein.

-

Cell Seeding: Plate the transfected cells into 384-well white assay plates.

-

Assay Execution:

-

Pre-treat the cells with the NanoBRET™ tracer.

-

Add this compound at various concentrations and incubate for 1 hour.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

-

Data Acquisition: Immediately measure the luminescence at both the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) wavelengths using a plate reader equipped for BRET measurements.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by this compound results in a decrease in the BRET ratio, which can be used to determine the intracellular IC₅₀.

Kinome-Wide Selectivity by Reverse-Phase Protein Array (RPPA)

RPPA is used to assess the selectivity of this compound across a broad range of proteins.

-

Sample Preparation: Treat cells with this compound or vehicle control. Lyse the cells and quantify the total protein concentration.

-

Arraying: Print the cell lysates onto nitrocellulose-coated slides in a microarray format using a robotic arrayer.

-

Immunostaining: Incubate each array (slide) with a specific primary antibody against a single protein target.

-

Detection: Use a labeled secondary antibody and a signal amplification system to detect the protein-antibody complexes.

-

Scanning and Analysis: Scan the slides using a microarray scanner and quantify the signal intensity for each spot. Normalize the data to total protein levels. The change in protein levels upon treatment with this compound reveals the degradation selectivity profile.

c-Src Signaling Pathway

c-Src is a proto-oncogene that plays a crucial role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Its activity is tightly regulated, and its dysregulation is implicated in the progression of various cancers. c-Src acts as a central node in numerous signaling pathways, receiving signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins, and relaying them to downstream effectors.

Figure 3. Simplified c-Src signaling pathway.

By inducing the degradation of c-Src, this compound allows for the comprehensive interrogation of these signaling pathways and their dependence on the presence of the c-Src protein, providing insights that are unobtainable with kinase inhibitors alone.

Conclusion

This compound is a highly potent and selective chemical probe for the targeted degradation of c-Src. Its ability to induce the efficient removal of c-Src from cells provides a powerful tool for dissecting the complex biology of this important kinase. This technical guide offers a comprehensive resource for researchers aiming to utilize this compound in their studies, from understanding its fundamental properties to applying it in various experimental settings. The use of such precisely engineered chemical probes will continue to be instrumental in advancing our understanding of cellular signaling and in the development of novel therapeutic strategies.

References

Methodological & Application

Revolutionizing Cancer Research: Application Notes and Protocols for the Selective c-Src Degrader DAS-5-oCRBN

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for DAS-5-oCRBN, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade cellular c-Src kinase. These guidelines will enable researchers to effectively utilize this compound as a tool to investigate the physiological and pathological roles of c-Src and to explore its therapeutic potential in c-Src-dependent cancers.

Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand that binds to the c-Src kinase and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This dual binding brings c-Src into close proximity with the E3 ligase, leading to the ubiquitination of c-Src and its subsequent degradation by the proteasome.[1] This targeted protein degradation offers a powerful alternative to traditional kinase inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Degradation and Proliferation Inhibition

| Parameter | MDA-MB-231 | CAL148 | KCL22 | CAL51 |

| DC₅₀ (nM) | Not Specified | ~55 | Not Specified | Not Specified |

| GI₅₀ (nM) | 6 | Not Specified | Not Specified | 74 |

DC₅₀: Half-maximal degradation concentration. GI₅₀: Half-maximal growth inhibition concentration.

Table 2: Degradation Selectivity

| Protein | Degradation | Cell Line |

| c-Src | >50% | KCL22 |

| Csk | >50% | KCL22 |

| Bcr-Abl | No significant degradation | KCL22 |

Data from reverse-phase protein array (RPPA) and ELISA assays.[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Western Blotting for c-Src Degradation

This protocol details the steps to assess the degradation of c-Src in cells treated with this compound.

Materials:

-

MDA-MB-231 or CAL148 cells

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-c-Src, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed MDA-MB-231 or CAL148 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound (e.g., 1, 10, 100 nM) for a specified time (e.g., 18 hours). Include a vehicle control (DMSO).[4]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against c-Src and GAPDH (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the c-Src band intensity to the corresponding GAPDH band intensity to determine the extent of degradation.

-

Protocol 2: 3D Spheroid Cell Viability Assay

This protocol describes how to assess the anti-proliferative effects of this compound in a 3D cell culture model, which more closely mimics the tumor microenvironment.[5]

Materials:

-

MDA-MB-231 or CAL51 cells

-

Ultra-low attachment 96-well round-bottom plates

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® 3D)

-

Plate reader

Procedure:

-

Spheroid Formation:

-

Prepare a single-cell suspension of MDA-MB-231 or CAL51 cells.

-

Seed a specific number of cells (e.g., 2,000-5,000 cells/well) in an ultra-low attachment 96-well plate.

-

Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation.

-

Incubate for 3-4 days to allow for spheroid formation.

-

-

Compound Treatment:

-

Once spheroids have formed, carefully remove a portion of the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

-

Incubation:

-

Incubate the spheroids with the compound for the desired duration (e.g., 72 hours).

-

-

Viability Assessment:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix by shaking the plate on an orbital shaker for 5 minutes.

-